molecular formula C12H17N3O4 B1347412 (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid CAS No. 153982-44-6

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B1347412
CAS No.: 153982-44-6
M. Wt: 267.28 g/mol
InChI Key: YGCXTGCCLCADLQ-VIFPVBQESA-N
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Description

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid (CAS: 153982-44-6) is a chiral bicyclic compound featuring an imidazo[4,5-c]pyridine core fused to a tetrahydro ring system. Key characteristics include:

  • Molecular formula: C₁₂H₁₇N₃O₄
  • Molecular weight: 267.28 g/mol
  • Stereochemistry: Defined (S)-configuration at the 6th position .
  • Functional groups: A tert-butoxycarbonyl (Boc) protecting group at the 5th position and a carboxylic acid at the 6th position, critical for its role as an intermediate in peptide synthesis and medicinal chemistry .

This compound is commercially available for research purposes, with prices varying by quantity (e.g., $8/1g, $9/5g) .

Properties

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-8-7(13-6-14-8)4-9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXTGCCLCADLQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360636
Record name AC1LMMVW
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153982-44-6
Record name 5H-Imidazo[4,5-c]pyridine-5,6-dicarboxylic acid, 1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153982-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1LMMVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Imidazo[4,5-C]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic imidazo[4,5-C]pyridine structure.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : The compound has shown promise as a pharmacological agent due to its structural similarity to biologically active molecules. Its imidazopyridine framework is often associated with diverse biological activities, including anti-inflammatory and anti-cancer properties. Research indicates that derivatives of imidazopyridines can inhibit key enzymes involved in cancer progression and inflammation.

Case Studies :

  • A study demonstrated that modifications of the imidazopyridine core can lead to enhanced potency against specific cancer cell lines. The introduction of the tert-butoxycarbonyl group was found to improve solubility and bioavailability in preliminary tests .

Synthesis of Heterocyclic Compounds

Building Block for Synthesis : (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo further functionalization makes it valuable in creating complex molecular architectures.

Synthetic Pathways :

  • The compound can be utilized in cyclization reactions to form new heterocycles. For example, it has been used as a precursor in the synthesis of novel pyrazolo[4,3-c]pyridine derivatives through condensation reactions with aldehydes and ketones .

Organic Synthesis Applications

Reagent in Organic Reactions : The presence of both carboxylic acid and amine functionalities allows this compound to act as a reagent in various organic transformations. It can participate in coupling reactions and serve as a chiral auxiliary in asymmetric synthesis.

Notable Reactions :

  • It has been employed in the formation of amides and esters through standard coupling methods such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation. This reaction pathway highlights its utility in generating biologically relevant compounds from simple precursors .

Summary Table of Applications

Application Area Description References
Medicinal ChemistryPotential anti-cancer and anti-inflammatory agent; enhances solubility and bioavailability ,
Synthesis of HeterocyclesActs as a versatile intermediate for synthesizing complex heterocycles ,
Organic SynthesisFunctions as a reagent for coupling reactions; useful in asymmetric synthesis ,

Mechanism of Action

The mechanism of action of (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Core Structure Modifications

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid 153982-44-6 Boc (5th), COOH (6th) C₁₂H₁₇N₃O₄ 267.28 Reference compound
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid 1150644-61-3 Dimethyl (4th), COOH (6th) C₉H₁₃N₃O₂ 195.22 Lacks Boc group; dimethyl substitution reduces steric bulk and may enhance solubility
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 495-77-2 Unsubstituted core, COOH (6th) C₇H₉N₃O₂ 167.17 Absence of Boc group increases reactivity but reduces stability in acidic conditions

Functional Group Variations

  • Boc-Protected Analogs: 4-[(tert-Butoxycarbonyl)piperazinyl]carbonyl-1H-imidazole derivatives (e.g., CAS 927637-85-2): These compounds retain the Boc group but replace the tetrahydroimidazopyridine core with simpler imidazole rings, reducing conformational rigidity . PD-123319 ditrifluoroacetate (CAS 130663-39-7): A nonpeptide angiotensin II receptor antagonist with a diphenylacetyl substituent. Unlike the target compound, it lacks a carboxylic acid group but includes a benzodiazepine-based γ-turn mimetic structure, highlighting its therapeutic relevance .
  • Carboxylic Acid Derivatives: 3-{[(tert-Butoxy)carbonyl]amino}propanoic acid analogs (e.g., CAS 927637-85-2): Linear structures with Boc-protected amines and carboxylic acids, lacking the fused bicyclic system, which may limit their use in constrained peptide design .

Biological Activity

(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines elements of imidazole and pyridine, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research data, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility. The imidazo[4,5-C]pyridine core is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antihypertensive Effects : The compound has shown potential as an antihypertensive agent by influencing cardiovascular pathways. Studies suggest it may modulate the activity of various receptors involved in blood pressure regulation.
  • Anti-inflammatory Properties : Similar compounds in the imidazo[4,5-C]pyridine class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
  • Anticancer Activity : The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate its potential to inhibit tumor growth and metastasis in various cancer models .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways critical for disease progression. For instance, it may inhibit enzymes related to inflammation and cancer cell proliferation .
  • Receptor Modulation : It interacts with various receptors that play roles in cardiovascular health and immune responses. This interaction can lead to altered signaling pathways that promote beneficial physiological outcomes .

Case Studies

Several studies have explored the biological activity of related compounds within the imidazo[4,5-C]pyridine class:

  • Study 1 : A study evaluated a series of tetrahydroimidazo[4,5-C]pyridine derivatives for their antihypertensive effects. The results indicated that modifications to the core structure significantly impacted potency and selectivity towards specific receptors involved in blood pressure regulation .
  • Study 2 : Another investigation focused on the anti-inflammatory properties of imidazo[4,5-C]pyridine derivatives. The findings revealed that certain substitutions led to enhanced inhibition of inflammatory markers in vitro and in vivo models of inflammation .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionKey Findings
(S)-Boc-TetrahydroimidazoAntihypertensiveEnzyme inhibitionEffective in reducing blood pressure in animal models
4-(Trifluoromethyl)-ImidazoAnti-inflammatoryReceptor modulationInhibits cytokine production in vitro
Imidazo[4,5-C]pyridine DerivativeAnticancerPathway inhibitionReduces tumor growth in xenograft models

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